molecular formula C11H12O5 B2405634 4-(2-Hydroxy-5-methoxyphenyl)-4-oxobutanoic acid CAS No. 75501-54-1

4-(2-Hydroxy-5-methoxyphenyl)-4-oxobutanoic acid

Cat. No. B2405634
CAS RN: 75501-54-1
M. Wt: 224.212
InChI Key: LKCLKCOWTYSINF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Hydroxy-5-methoxyphenylphosphonic acid has been reported . It was synthesized and characterized by IR spectroscopy, thermogravimetry, and X-ray diffraction analysis . Another compound, 2-{[(2-hydroxy-5-methoxyphenyl) methylidene]amino} nicotinic acid, was derived from o-phenylenediamine and 5-methoxysalicaldehyde .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-5-methoxyphenylphosphonic acid was characterized by X-ray diffraction analysis . The polyhedron of the copper atom in the complex [Cu(H2L1)2(H2O)2] is an axially elongated square bipyramid with oxygen atoms of phenolic and of monodeprotonated phosphonic groups at the base .

Scientific Research Applications

Synthesis and Pharmacological Properties

  • A study demonstrated the synthesis of benzoheterocyclic [(methoxyphenyl)amino]oxoalkanoic acid esters, showing inhibitory activity against rat polymorphonuclear leukocyte 5-lipoxgenase and leukotriene D4-induced bronchospasm. This highlights its potential in pharmacological applications (Musser et al., 1987).

Chemical Interactions and Reactions

  • Research explored the reactions of 4-oxobutanoic acids with 1,3-binucleophilic reagents, leading to the formation of benzopyrroloxazine derivatives. This study contributes to understanding the chemical properties and potential applications of these compounds (Amalʼchieva et al., 2022).

Photochemical Synthesis

  • Another study highlighted the photochemical synthesis of chromones from p-methoxyphenyl and p-methylphenyl esters of various acids, including 3-oxobutanoic acids. This indicates its role in photochemical reactions and potential applications in synthesis (Álvaro et al., 1987).

Antioxidant Properties

  • The antioxidant properties of 4-hydroxycoumarin derivatives, including those derived from 3-oxobutanoic acid, were investigated, revealing their potential in antioxidant applications and possibly in therapeutic settings (Stanchev et al., 2009).

Analytical Applications

  • A sensitive ELISA for analyzing organophosphorous insecticide in fruit samples used haptens based on 4-oxobutanoic acid, indicating its use in analytical chemistry and food safety (Zhang et al., 2008).

properties

IUPAC Name

4-(2-hydroxy-5-methoxyphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-16-7-2-3-9(12)8(6-7)10(13)4-5-11(14)15/h2-3,6,12H,4-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCLKCOWTYSINF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Hydroxy-5-methoxyphenyl)-4-oxobutanoic acid

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